An In-depth Technical Guide to 3-Amino-4-morpholin-4-ylbenzoic Acid: Properties, Synthesis, and Drug Development Potential
An In-depth Technical Guide to 3-Amino-4-morpholin-4-ylbenzoic Acid: Properties, Synthesis, and Drug Development Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Amino-4-morpholin-4-ylbenzoic acid. This document is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's chemical properties, a plausible synthetic approach, and its potential applications in the pharmaceutical landscape. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from closely related analogues and established chemical principles to provide a robust and insightful resource. Every effort has been made to ground the information in authoritative sources, ensuring a self-validating system of protocols and mechanistic claims.
Introduction: The Significance of the Morpholine Moiety and Aminobenzoic Acid Scaffold
3-Amino-4-morpholin-4-ylbenzoic acid, with the CAS Number 26586-19-6 and the molecular formula C₁₁H₁₄N₂O₃, is a unique molecule that combines the structural features of both aminobenzoic acid and a morpholine ring. This combination is of significant interest in medicinal chemistry.
The morpholine heterocycle is a privileged structure in drug discovery, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacological properties.[1][2][3][4] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[1][3] The morpholine ring's ability to act as a hydrogen bond acceptor and its conformational flexibility allow for favorable interactions with biological targets.[2][5]
The aminobenzoic acid scaffold is another cornerstone in pharmaceutical development, serving as a versatile building block for a wide range of therapeutic agents.[6] The relative positions of the amino and carboxylic acid groups, along with other substituents on the aromatic ring, can be tailored to achieve desired biological activities.
The strategic placement of an amino group at the 3-position and a morpholine ring at the 4-position of the benzoic acid core in 3-Amino-4-morpholin-4-ylbenzoic acid suggests its potential as a valuable intermediate or a pharmacologically active agent in its own right.
Physicochemical Properties: An Analysis of Structure-Property Relationships
Due to the limited availability of direct experimental data for 3-Amino-4-morpholin-4-ylbenzoic acid, the following table presents a combination of known information and estimated properties based on closely related compounds. This approach allows for an informed prediction of its chemical behavior.
| Property | Value/Predicted Range | Rationale/Supporting Data |
| Molecular Formula | C₁₁H₁₄N₂O₃ | - |
| Molecular Weight | 222.24 g/mol | Calculated from the molecular formula. |
| CAS Number | 26586-19-6 | - |
| Melting Point | Predicted: >200 °C (with decomposition) | Related aminobenzoic acids often have high melting points and decompose upon heating. For example, 3-Amino-4-hydroxybenzoic acid has a melting point of 208 °C (dec.).[7] |
| Boiling Point | Predicted: Decomposes before boiling | Aromatic compounds with both acidic and basic functional groups tend to have very high boiling points and often decompose at elevated temperatures. |
| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The presence of the carboxylic acid and amino groups suggests some water solubility, while the aromatic ring and morpholine moiety contribute to solubility in organic solvents. |
| pKa | Predicted: pKa₁ (COOH) ~4-5; pKa₂ (NH₂) ~2-3 | The pKa of the carboxylic acid group is expected to be similar to other benzoic acids. The amino group's basicity will be reduced due to the electron-withdrawing nature of the carboxylic acid and the aromatic ring. |
Proposed Synthetic Pathway
Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: 4-Chloro-3-nitrobenzoic acid is reacted with morpholine in a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of morpholine at the 4-position.
-
Reagents and Conditions:
-
4-Chloro-3-nitrobenzoic acid
-
Morpholine (excess)
-
A high-boiling point solvent such as DMSO or NMP.
-
Heat (typically 100-150 °C).
-
A base, such as K₂CO₃ or Et₃N, may be added to neutralize the HCl generated during the reaction.
-
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water. The product, 4-morpholino-3-nitrobenzoic acid, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Step 2: Reduction of the Nitro Group
-
Reaction: The nitro group of 4-morpholino-3-nitrobenzoic acid is reduced to an amino group.
-
Reagents and Conditions:
-
4-morpholino-3-nitrobenzoic acid
-
A reducing agent such as:
-
Catalytic Hydrogenation: H₂ gas with a catalyst like Pd/C in a solvent such as ethanol or ethyl acetate.[8]
-
Metal-based reduction: SnCl₂·2H₂O in concentrated HCl, or Fe/HCl.
-
-
-
Work-up:
-
Catalytic Hydrogenation: The catalyst is removed by filtration, and the solvent is evaporated to yield the product.
-
Metal-based reduction: The reaction mixture is basified to precipitate the metal hydroxides, and the product is extracted with an organic solvent. The solvent is then dried and evaporated.
-
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 3-Amino-4-morpholin-4-ylbenzoic acid.
Spectroscopic Characterization (Predicted)
Predicting the spectral data is a crucial step in the characterization of a novel compound. The following are the expected spectroscopic features of 3-Amino-4-morpholin-4-ylbenzoic acid based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring.
-
Aromatic Protons (δ 6.5-8.0 ppm): The aromatic region will likely display a complex splitting pattern due to the three adjacent protons. The electron-donating amino and morpholino groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzoic acid.
-
Morpholine Protons (δ 3.0-4.0 ppm): The morpholine ring has two sets of chemically non-equivalent methylene protons. The protons adjacent to the oxygen atom (O-CH₂) will be deshielded and appear further downfield (around δ 3.7-3.9 ppm) as a triplet. The protons adjacent to the nitrogen atom (N-CH₂) will appear as a triplet at a slightly higher field (around δ 3.1-3.3 ppm).
-
Amino Protons (NH₂): A broad singlet is expected, the chemical shift of which will be dependent on the solvent and concentration.
-
Carboxylic Acid Proton (COOH): A broad singlet at a downfield position (δ > 10 ppm), which is typically exchangeable with D₂O.
For comparison, the ¹H NMR spectrum of 4-morpholinoaniline shows signals for the morpholine protons at approximately δ 3.8 ppm (t, 4H) and δ 3.1 ppm (t, 4H).[9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid group will be the most downfield in this region.
-
Carboxylic Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.
-
Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the oxygen (O-CH₂) will be around δ 66-68 ppm, and the carbons adjacent to the nitrogen (N-CH₂) will be around δ 48-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
N-H Stretching (Amino group): Two bands in the region of 3300-3500 cm⁻¹.
-
O-H Stretching (Carboxylic acid): A broad band from 2500-3300 cm⁻¹.
-
C=O Stretching (Carboxylic acid): A strong absorption band around 1680-1710 cm⁻¹.
-
C-N Stretching (Aromatic amine and morpholine): Bands in the region of 1250-1360 cm⁻¹.
-
C-O-C Stretching (Morpholine): A strong band around 1115 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[10]
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z = 222 is expected, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for aminobenzoic acids include the loss of H₂O (m/z 18) and COOH (m/z 45).[11][12] The morpholine ring may also undergo characteristic fragmentation.
Reactivity and Potential Applications in Drug Development
The chemical structure of 3-Amino-4-morpholin-4-ylbenzoic acid offers several avenues for further chemical modification and suggests potential pharmacological applications.
Chemical Reactivity
-
Amino Group: The primary aromatic amino group can undergo a variety of reactions, including acylation, alkylation, diazotization (followed by Sandmeyer or other related reactions), and formation of Schiff bases.
-
Carboxylic Acid Group: The carboxylic acid functionality can be converted to esters, amides, or acid chlorides, allowing for the attachment of various other molecular fragments.
-
Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by the existing amino and morpholino groups.
Potential as a Scaffold in Drug Discovery
The combination of a reactive amino group, a modifiable carboxylic acid, and a drug-like morpholine moiety makes 3-Amino-4-morpholin-4-ylbenzoic acid an attractive scaffold for the synthesis of compound libraries for high-throughput screening.
Predicted Pharmacological Relevance
Given the prevalence of the morpholine ring in clinically approved drugs, it is plausible that 3-Amino-4-morpholin-4-ylbenzoic acid or its derivatives could exhibit a range of biological activities.[1][2][3][4] The specific substitution pattern may confer selectivity for various biological targets. For instance, substituted aminobenzoic acids have been investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[6]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Amino-4-morpholin-4-ylbenzoic acid. Based on the functional groups present, the following hazards should be considered:
-
Skin and Eye Irritation: Aromatic amines and carboxylic acids can be irritating to the skin and eyes.
-
Inhalation: Dust or aerosols may be harmful if inhaled.
-
Ingestion: May be harmful if swallowed.
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.
Conclusion
3-Amino-4-morpholin-4-ylbenzoic acid represents a molecule of considerable interest for medicinal chemists and drug discovery professionals. While direct experimental data is currently scarce, this in-depth technical guide provides a comprehensive overview of its predicted chemical properties, a logical synthetic strategy, and its potential as a valuable building block in the development of novel therapeutic agents. The unique combination of the aminobenzoic acid scaffold and the privileged morpholine moiety suggests that further investigation into the synthesis and biological evaluation of this compound and its derivatives is a worthwhile endeavor.
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